Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative explored for its potential medicinal properties. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. Additionally, both compounds possess a trifluoromethylphenyl substituent, albeit at different positions on the aromatic ring. []
Compound Description: This compound is another 1,2,3,4-tetrahydroisoquinoline derivative being investigated for potential medicinal applications. []
Relevance: Like 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, this compound also contains the 1,2,3,4-tetrahydroisoquinoline core structure. It also features a trifluoromethyl substituent, although attached to a pyridine ring instead of a phenyl ring. []
Compound Description: This β-carboline hybrid demonstrated significant cytotoxic activity, effectively cleaved pBR322 plasmid DNA upon UV irradiation, and exhibited a combilexin-type interaction with DNA. []
Relevance: This compound shares the trifluoromethylphenyl moiety with 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. []
Compound Description: This β-carboline hybrid exhibited notable cytotoxic activity, efficiently cleaved pBR322 plasmid DNA under UV light, effectively inhibited DNA topoisomerase I activity, and displayed a combilexin-type DNA interaction. []
Relevance: This compound, like 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, incorporates the trifluoromethylphenyl substituent. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with a CDK5 inhibitor to achieve synergistic inhibition of cell growth and apoptosis induction in pancreatic cancer cell lines. []
Relevance: While not directly structurally similar, navitoclax was researched in conjunction with a CDK5 inhibitor that reduced Mcl-1 levels, a protein similarly modulated by 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. This shared pathway modulation suggests a potential indirect relationship between the two compounds. []
Compound Description: This aminopyrazole compound selectively inhibited CDK5 over CDK2 in cancer cell lines and reduced Mcl-1 levels, demonstrating potential for sensitizing pancreatic cancer cells to Bcl-2 inhibitors. []
Relevance: Analog 24's activity as a CDK5 inhibitor indirectly links it to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. Both compounds target or influence pathways related to Mcl-1, suggesting a possible functional relationship. []
Compound Description: This compound was identified as an exogenous activator of GPR17, a G protein-coupled receptor highly expressed in the liver and kidney. []
Relevance: This compound is not structurally similar to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, but its activity on GPR17 might offer insights into potential signaling pathways or functional interactions relevant to the main compound. []
Compound Description: This molecule is another identified activator of GPR17, the highly expressed orphan receptor in liver and kidney tissue. []
Relevance: While this compound does not share direct structural similarities with 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, its ability to activate GPR17 might be relevant in understanding potential upstream or downstream interactions for the main compound. []
Compound Description: Identified as an exogenous activator of GPR17, this compound contributes to the understanding of GPR17's role within the liver and kidney. []
Relevance: Though not structurally similar to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, this compound's activation of GPR17 might provide insights into broader signaling pathways or functional connections relevant to the main compound's potential activity. []
Compound Description: This compound is also an activator of GPR17, the highly expressed G protein-coupled receptor with unknown functions in the liver and kidney. []
Relevance: Despite lacking structural similarities to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, its GPR17 activation suggests potential shared signaling pathways or functional relationships that could be relevant for understanding the main compound. []
Compound Description: This molecule was discovered as an exogenous activator of GPR17, helping to unravel the physiological roles of this receptor in the liver and kidney. []
Relevance: Although not structurally analogous to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, its ability to activate GPR17 might point towards potential shared signaling pathways or functional connections that could be relevant to the main compound's actions. []
Compound Description: This compound was found to be an activator of GPR17, furthering the investigation of the receptor's functions in the liver and kidney. []
Relevance: Though not structurally similar to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, this compound's GPR17 activation could offer insights into potential shared pathways or functional relationships relevant to the main compound. []
Compound Description: Another exogenous activator of GPR17, this compound contributes to the ongoing efforts to define the receptor's physiological functions within the liver and kidney. []
Relevance: Although this compound does not bear a direct structural resemblance to 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, its action on GPR17 might be helpful in understanding potential broader signaling connections or functional interactions relevant to the main compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.